molecular formula C6H8O4 B2751921 Ethyl 3-oxooxetane-2-carboxylate CAS No. 257883-97-9

Ethyl 3-oxooxetane-2-carboxylate

Cat. No. B2751921
CAS RN: 257883-97-9
M. Wt: 144.126
InChI Key: MOCCKUWMECSVEO-UHFFFAOYSA-N
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Description

Ethyl 3-oxooxetane-2-carboxylate is a chemical compound with the molecular formula C6H8O4 . It is a type of oxetane, which is a four-membered ring containing three carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of oxetanes, including Ethyl 3-oxooxetane-2-carboxylate, often involves the ring-opening polymerization of epoxides . For instance, Okuma et al. demonstrated that by increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .


Molecular Structure Analysis

The molecular structure of Ethyl 3-oxooxetane-2-carboxylate consists of a four-membered oxetane ring with an ethyl group and a carboxylate group attached . Oxetanes are high-energy oxygen-containing non-aromatic heterocycles .


Chemical Reactions Analysis

Oxetanes, including Ethyl 3-oxooxetane-2-carboxylate, are known for their propensity to undergo ring-opening reactions . They can react with various nucleophiles, leading to the formation of new bonds and the opening of the oxetane ring .

Scientific Research Applications

Comprehensive Analysis of Ethyl 3-oxooxetane-2-carboxylate Applications

Ethyl 3-oxooxetane-2-carboxylate is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Synthesis of Oxetane Derivatives: Ethyl 3-oxooxetane-2-carboxylate serves as a precursor in the synthesis of oxetane derivatives. These derivatives are crucial in medicinal chemistry due to their biological activity. The compound can undergo ring expansion to form oxetanes, which are then used to create a variety of structurally diverse molecules .

Medicinal Chemistry Building Blocks: In medicinal chemistry, Ethyl 3-oxooxetane-2-carboxylate is used to construct building blocks that are incorporated into drug molecules. Its oxetane ring is a common motif in drugs due to its conformational rigidity, which can enhance the selectivity and potency of pharmaceuticals .

Epoxide Ring Opening Reactions: This compound is involved in epoxide ring-opening reactions. It can be treated with reagents like trimethyloxosulfonium ylide to form oxetanes, which are valuable intermediates in organic synthesis .

Formation of Spirocyclic Compounds: Ethyl 3-oxooxetane-2-carboxylate is used in the generation of spirocyclic compounds. These compounds have applications in drug discovery and development, particularly in the creation of molecules with complex three-dimensional structures .

Functionalization Through Metalation: The oxetane ring of Ethyl 3-oxooxetane-2-carboxylate can be functionalized through metalation. This process allows for the introduction of various functional groups, expanding the compound’s utility in synthetic chemistry .

Creation of Chiral Molecules: Chiral molecules are essential in the synthesis of enantiomerically pure pharmaceuticals. Ethyl 3-oxooxetane-2-carboxylate can be used to create chiral oxetanes, which are important for producing drugs with specific stereochemistry .

Reference Standard for Pharmaceutical Testing: Due to its well-defined structure, Ethyl 3-oxooxetane-2-carboxylate is used as a reference standard in pharmaceutical testing. It helps ensure the accuracy and reliability of analytical methods in quality control .

Research in 2-Exo-Methyleneoxetanes: The compound is also pivotal in research focusing on 2-exo-methyleneoxetanes. These studies involve the synthesis and functionalization of oxetanes, contributing to the development of new materials and chemical processes .

Future Directions

Research into oxetanes, including Ethyl 3-oxooxetane-2-carboxylate, is ongoing, with a focus on expanding their applications in various fields . For instance, research is being conducted into the use of oxetanes in the production of polymers, with the aim of improving their physical properties and reducing their brittleness .

properties

IUPAC Name

ethyl 3-oxooxetane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-2-9-6(8)5-4(7)3-10-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCCKUWMECSVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxooxetane-2-carboxylate

CAS RN

257883-97-9
Record name ethyl 3-oxooxetane-2-carboxylate
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